Cas no 2121514-09-6 (2,3,4-Trimethoxyphenylboronic acid pinacol ester)

2,3,4-Trimethoxyphenylboronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 2,3,4-Trimethoxyphenylboronic acid pinacol ester
- 2,3,4-Trimethoxyphenylboronic acid, pinacol ester
- 4,4,5,5-tetramethyl-2-(2,3,4-trimethoxyphenyl)-1,3,2-dioxaborolane
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- MDL: MFCD22414608
- Inchi: 1S/C15H23BO5/c1-14(2)15(3,4)21-16(20-14)10-8-9-11(17-5)13(19-7)12(10)18-6/h8-9H,1-7H3
- InChI Key: JVZNHMFKJRROCU-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC(=C(C=2OC)OC)OC)OC(C)(C)C1(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 344
- Topological Polar Surface Area: 46.2
2,3,4-Trimethoxyphenylboronic acid pinacol ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB517158-1g |
2,3,4-Trimethoxyphenylboronic acid, pinacol ester; . |
2121514-09-6 | 1g |
€177.90 | 2025-03-19 | ||
abcr | AB517158-25g |
2,3,4-Trimethoxyphenylboronic acid, pinacol ester; . |
2121514-09-6 | 25g |
€1545.40 | 2025-03-19 | ||
Aaron | AR021R40-1g |
2,3,4-Trimethoxyphenylboronic acid, pinacol ester |
2121514-09-6 | 95% | 1g |
$310.00 | 2025-02-13 | |
Ambeed | A650614-5g |
4,4,5,5-Tetramethyl-2-(2,3,4-trimethoxyphenyl)-1,3,2-dioxaborolane |
2121514-09-6 | 98% | 5g |
$279.0 | 2024-08-03 | |
Aaron | AR021R40-250mg |
4,4,5,5-Tetramethyl-2-(2,3,4-trimethoxyphenyl)-1,3,2-dioxaborolane |
2121514-09-6 | 95% | 250mg |
$500.00 | 2025-03-07 | |
abcr | AB517158-5g |
2,3,4-Trimethoxyphenylboronic acid, pinacol ester; . |
2121514-09-6 | 5g |
€500.70 | 2025-03-19 | ||
Aaron | AR021R40-10g |
4,4,5,5-Tetramethyl-2-(2,3,4-trimethoxyphenyl)-1,3,2-dioxaborolane |
2121514-09-6 | 95% | 10g |
$762.00 | 2025-04-02 | |
abcr | AB517158-1 g |
2,3,4-Trimethoxyphenylboronic acid, pinacol ester |
2121514-09-6 | 1g |
€147.00 | 2023-04-17 | ||
abcr | AB517158-10g |
2,3,4-Trimethoxyphenylboronic acid, pinacol ester; . |
2121514-09-6 | 10g |
€813.30 | 2025-03-19 | ||
Aaron | AR021R40-5g |
2,3,4-Trimethoxyphenylboronic acid, pinacol ester |
2121514-09-6 | 95% | 5g |
$695.00 | 2025-02-13 |
2,3,4-Trimethoxyphenylboronic acid pinacol ester Related Literature
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Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
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Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
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Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
Additional information on 2,3,4-Trimethoxyphenylboronic acid pinacol ester
Comprehensive Guide to 2,3,4-Trimethoxyphenylboronic acid pinacol ester (CAS No. 2121514-09-6): Properties, Applications, and Market Insights
2,3,4-Trimethoxyphenylboronic acid pinacol ester (CAS No. 2121514-09-6) is a highly versatile boronic acid derivative widely used in organic synthesis, pharmaceutical research, and material science. This compound, characterized by its pinacol ester group and trimethoxyphenyl moiety, has gained significant attention due to its stability and reactivity in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry.
The growing demand for 2,3,4-Trimethoxyphenylboronic acid pinacol ester is driven by its applications in the development of drug intermediates and biologically active molecules. Researchers are particularly interested in its role in synthesizing anticancer agents and CNS-targeting compounds, aligning with current trends in precision medicine and neuropharmacology. Its CAS number 2121514-09-6 is frequently searched in scientific databases, reflecting its importance in cutting-edge research.
From a chemical perspective, 2,3,4-Trimethoxyphenylboronic acid pinacol ester exhibits excellent thermal stability and solubility in common organic solvents, making it ideal for various catalytic processes. The pinacol protection enhances its handling characteristics while maintaining the reactivity of the boronic acid functionality. These properties answer frequent queries about boronic ester stability and storage conditions in research forums.
The market for 2,3,4-Trimethoxyphenylboronic acid pinacol ester has expanded significantly, with increasing applications in OLED materials and organic electronics. This aligns with the global push toward sustainable energy solutions and flexible displays. Manufacturers are optimizing synthesis routes to meet the demand for high-purity boronic esters, addressing common concerns about batch-to-batch consistency and scalability.
Quality control of CAS 2121514-09-6 involves rigorous HPLC analysis and spectroscopic characterization, topics frequently discussed in chemical quality assurance circles. The compound's shelf life and handling protocols are also common search terms, reflecting practical concerns in laboratory settings. Recent advances in green chemistry have led to improved synthetic methods for this boronic acid pinacol ester, reducing environmental impact while maintaining yield.
In pharmaceutical applications, 2,3,4-Trimethoxyphenylboronic acid pinacol ester serves as a key building block for tyrosine kinase inhibitors and apoptosis-inducing agents. Its structural motif appears in several clinical candidates, making it relevant to current drug discovery trends. Researchers often inquire about its reactivity patterns and compatibility with various protecting groups, highlighting its synthetic utility.
The future outlook for 2,3,4-Trimethoxyphenylboronic acid pinacol ester remains positive, with emerging applications in bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs). These developments address the growing interest in targeted protein degradation and next-generation therapeutics. As synthetic methodologies advance, this boronic ester continues to play a pivotal role in medicinal chemistry innovation.
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